molecular formula C11H14BrN3 B578775 3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263282-81-0

3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B578775
CAS No.: 1263282-81-0
M. Wt: 268.158
InChI Key: WFLPQSMSHXLKRV-UHFFFAOYSA-N
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Description

3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, an isopropyl group, and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the bromination of a suitable precursor. One common method is the bromination of 7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or ethanol, are typical conditions for coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products are more complex molecules with extended conjugation or additional aromatic rings.

Scientific Research Applications

3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Uniqueness

3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the isopropyl group at the 7-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .

Properties

IUPAC Name

3-bromo-2,5-dimethyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3/c1-6(2)9-5-7(3)13-11-10(12)8(4)14-15(9)11/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLPQSMSHXLKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676460
Record name 3-Bromo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263282-81-0
Record name 3-Bromo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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